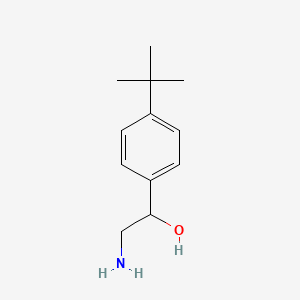

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds characterized by the presence of both an amine and an alcohol functional group. The 1,2-amino alcohol motif, where the amino and hydroxyl groups are attached to adjacent carbon atoms, is a particularly important structural feature found in numerous natural products and synthetic molecules. These functional groups provide sites for hydrogen bonding and can act as ligands for metal coordination, influencing the compound's physical and chemical properties.

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a vicinal amino alcohol. The presence of the bulky 4-tert-butylphenyl substituent on the carbon bearing the hydroxyl group introduces significant steric hindrance. This steric bulk can play a crucial role in controlling the stereochemical outcome of reactions where the compound or its derivatives are used as chiral auxiliaries or ligands. The combination of the basic amino group and the acidic hydroxyl group also allows for the formation of stable chelates with various metals, a key feature for its use in catalysis.

Significance in Contemporary Organic Synthesis and Catalysis Research

The true significance of this compound in contemporary research lies in its chirality. The carbon atom attached to both the hydroxyl group and the phenyl ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The ability to synthesize and utilize enantiomerically pure forms of such compounds is a cornerstone of modern asymmetric synthesis.

Chiral amino alcohols like this compound are highly sought after as:

Chiral Building Blocks: They serve as starting materials for the synthesis of more complex, enantiomerically pure molecules, including pharmaceutical intermediates.

Chiral Auxiliaries: These are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org After the reaction, the auxiliary can be removed and often recovered. wikipedia.org The predictable stereochemical control offered by auxiliaries is a powerful strategy in synthesis. wikipedia.org

Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, creating chiral catalysts. These catalysts can then induce enantioselectivity in a wide range of transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

The development of reagents like tert-butanesulfinamide for the asymmetric synthesis of chiral amines highlights the importance of such structures. yale.eduharvard.edu Chiral N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are versatile intermediates for the stereoselective synthesis of vicinal amino alcohols. nih.gov

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and structurally related amino alcohols is concentrated in several key areas of organic chemistry:

Asymmetric Synthesis: The primary application is in asymmetric synthesis, where its chiral scaffold is used to control the formation of new stereocenters. Derivatives of this amino alcohol can be used to create ligands for transition-metal-catalyzed reactions. For example, similar amino alcohols are used in the synthesis of prolinamide phenols, which act as efficient organocatalysts for direct asymmetric aldol (B89426) reactions. sigmaaldrich.com

Development of Novel Catalysts: Researchers are continually exploring new catalysts for chemical transformations. The structural framework of this compound makes it an attractive candidate for modification into novel organocatalysts or ligands for metal-based catalysts. For instance, related amino phenols have been used to prepare intermediates for synthesizing biologically important 2-(pyridyl)benzoxazole derivatives. sigmaaldrich.com

Precursors for Complex Molecules: The compound serves as a valuable intermediate. The amino and hydroxyl groups are versatile handles for further chemical modification, allowing for the construction of more elaborate molecular architectures. Amino alcohols are known precursors for pharmaceuticals, fine chemicals, and agrochemicals.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 191109-50-9 (for S-enantiomer) chemicalbook.com |

| IUPAC Name | This compound |

| Synonyms | (S)-(+)-2-Amino-2-(4-tert-butylphenyl)ethanol chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKUZDMGMJAVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217680 | |

| Record name | α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41870-80-8 | |

| Record name | α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41870-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 4 Tert Butylphenyl Ethan 1 Ol and Analogues

Conventional Synthetic Routes to 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Conventional methods for the synthesis of this compound often involve the transformation of a carbonyl group into the desired amino alcohol moiety. These routes are well-established in organic chemistry and are adapted for the specific substitution pattern of the target molecule.

Reduction of Corresponding Ketones or Aldehydes

A primary and direct method for the synthesis of this compound is the reduction of the corresponding α-amino ketone, 2-amino-1-(4-tert-butylphenyl)ethanone. This transformation can be efficiently carried out using complex metal hydrides such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.org.

Lithium Aluminum Hydride (LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including ketones and aldehydes to their corresponding alcohols wikipedia.orgmasterorganicchemistry.comyoutube.com. The reduction of 2-amino-4'-tert-butylacetophenone with LAH in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) would yield the desired this compound. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during aqueous workup furnishes the alcohol.

Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent compared to LAH masterorganicchemistry.comwikipedia.org. It is particularly effective for the reduction of aldehydes and ketones masterorganicchemistry.com. The reaction is typically performed in protic solvents like methanol or ethanol. Similar to LAH, the mechanism involves the transfer of a hydride ion to the carbonyl carbon. While NaBH₄ is generally less reactive than LAH, it offers advantages in terms of safety and ease of handling.

| Reducing Agent | Solvent | General Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very strong, reduces most carbonyl compounds |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder, selective for aldehydes and ketones |

Multi-Step Organic Reactions for Amino Alcohol Formation

Multi-step synthetic sequences provide an alternative and often more controlled approach to the formation of this compound researchgate.net. These routes allow for the stepwise introduction of the amino and hydroxyl groups, often with the potential for stereochemical control diva-portal.orgresearchgate.net. A common strategy involves the conversion of a precursor molecule through a series of well-defined chemical transformations.

One such pathway could begin with 4'-tert-butylacetophenone. This starting material can be halogenated at the α-position to yield 2-bromo-1-(4-tert-butylphenyl)ethanone. This α-haloketone can then be subjected to nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to introduce the amino group. The resulting α-amino ketone is then reduced, as described in the previous section, to afford the final amino alcohol product nih.gov.

Another multi-step approach involves the epoxidation of a corresponding styrene derivative. For instance, 4-tert-butylstyrene (B155148) can be converted to 4-tert-butylstyrene oxide. The subsequent ring-opening of this epoxide with ammonia or another nitrogen nucleophile can yield the desired this compound. This method is particularly useful as the regioselectivity of the epoxide opening can be controlled to favor the formation of the desired isomer.

Amination Processes in the Terminal Synthetic Stages

Amination in the final stages of the synthesis is a key strategy that often involves the direct introduction of the amino group onto a precursor that already contains the hydroxyl functionality or a group that can be readily converted to it. One such method is the reductive amination of a hydroxy ketone precursor. For example, 2-hydroxy-1-(4-tert-butylphenyl)ethanone could be reacted with ammonia in the presence of a reducing agent to form the target amino alcohol.

Alternatively, as mentioned in the multi-step synthesis section, the amination of an epoxide precursor is a powerful terminal step orgsyn.org. The reaction of 4-tert-butylstyrene oxide with ammonia provides a direct route to this compound. The reaction conditions can be tuned to control the regioselectivity of the nucleophilic attack of ammonia on the epoxide ring.

Precursor Chemistry and Starting Material Utilization

Derivatization from 4-tert-Butylacetophenone

4'-tert-Butylacetophenone is a pivotal precursor for the synthesis of this compound sigmaaldrich.commedchemexpress.comnih.govchemicalbook.com. This readily available aromatic ketone can be synthesized via the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) prepchem.com.

The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the tert-butylbenzene ring. The para-substituted product, 4'-tert-butylacetophenone, is the major isomer formed due to the steric hindrance of the tert-butyl group directing the incoming acyl group to the para position.

| Reactants | Catalyst | Product |

| tert-Butylbenzene, Acetyl Chloride | Aluminum Chloride (AlCl₃) | 4'-tert-Butylacetophenone |

Once obtained, 4'-tert-butylacetophenone can be converted to the target amino alcohol through various routes as previously discussed, such as α-halogenation followed by amination and reduction.

Phenolic Alkylation Strategies for tert-Butoxy Group Introduction

An alternative approach to constructing the 4-tert-butylphenyl moiety involves the alkylation of a phenolic precursor. This strategy is particularly useful if the synthesis starts from a molecule already containing the amino alcohol side chain or a precursor to it. For instance, a synthesis could commence with a protected 4-hydroxyphenylethanolamine derivative.

The introduction of the tert-butyl group onto the phenol ring can be achieved through Friedel-Crafts alkylation using tert-butanol or isobutylene in the presence of an acid catalyst researchgate.netnih.govrsc.orgijarse.comgoogle.com. Various catalysts, including solid acid catalysts like zeolites and ion-exchange resins, have been employed to improve the selectivity and environmental friendliness of this reaction researchgate.netnih.govijarse.com. The reaction conditions can be optimized to favor the formation of the desired 4-tert-butylated product researchgate.netgoogle.com. Following the alkylation, any protecting groups on the amino and alcohol functionalities can be removed to yield the final product. A patent describes a method for preparing 2,4-di-tert-butyl-5-aminophenol which involves the tert-butylation of an N-acetylated m-aminophenol with tert-butanol in the presence of sulfuric acid google.comgoogle.com.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and catalytic processes. While specific green chemistry methodologies for the synthesis of this compound are not extensively documented in dedicated studies, general advancements in the synthesis of amino alcohols provide a framework for more environmentally benign approaches.

One of the most promising green strategies is the use of biocatalysis. Enzymes, such as ketoreductases and transaminases, operate under mild conditions in aqueous media, offering high chemo-, regio-, and enantioselectivity. The asymmetric reduction of a precursor ketone, 2-amino-1-(4-tert-butylphenyl)ethanone, using a suitable ketoreductase could provide a direct and efficient route to the desired chiral amino alcohol. This biocatalytic approach avoids the use of heavy metal catalysts and harsh reagents often employed in traditional chemical synthesis.

Another green approach involves the use of catalytic transfer hydrogenation. This method often utilizes environmentally benign hydrogen donors, such as formic acid or isopropanol, in place of high-pressure hydrogen gas. Ruthenium complexes, in particular, have been shown to be highly effective catalysts for the asymmetric transfer hydrogenation of α-amino ketones to their corresponding amino alcohols with high enantioselectivity. The development of recyclable catalysts and the use of water as a solvent further enhance the green credentials of this methodology.

Furthermore, the development of one-pot or tandem reactions represents a greener synthetic strategy by reducing the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. A potential one-pot synthesis of this compound could involve the in-situ formation of an intermediate followed by its immediate conversion to the final product, all within a single reaction vessel.

While specific, published green synthetic routes for this compound are yet to be widely reported, the application of these general principles of biocatalysis, catalytic transfer hydrogenation, and one-pot syntheses holds significant promise for the future development of sustainable and efficient manufacturing processes for this important chemical compound and its analogues.

Stereochemical Control and Asymmetric Synthesis Pathways

Enantioselective Synthesis of Chiral 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

The generation of the chiral center in this compound with a high degree of stereocontrol is a key challenge addressed by asymmetric synthesis. Methodologies range from the temporary incorporation of a chiral unit to the use of powerful chiral catalysts that can induce enantioselectivity in a substrate. These approaches are designed to produce the desired single-enantiomer product efficiently.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic compounds temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential recycling. wikipedia.org For the synthesis of chiral amines like this compound, N-tert-butanesulfinyl imines, derived from Ellman's auxiliary (tert-butanesulfinamide), are extensively used. harvard.edubeilstein-journals.org

The general strategy involves the condensation of 4-tert-butylbenzaldehyde (B1265539) with an enantiopure tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. beilstein-journals.org This condensation can be promoted by various reagents, including titanium(IV) ethoxide or copper(II) sulfate. harvard.edubeilstein-journals.org The resulting chiral imine serves as an electrophile, and the bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond. beilstein-journals.org

Diastereoselective addition of a nucleophile, such as a Grignard reagent or an organolithium compound, to this imine proceeds with high stereocontrol, dictated by the chiral auxiliary. harvard.edu Subsequent acidic hydrolysis of the resulting sulfinamide cleaves the N-S bond to afford the free primary amine, this compound, with high enantiomeric purity. beilstein-journals.org

Table 1: General Scheme for Chiral Auxiliary Approach

| Step | Description | Reagents |

|---|---|---|

| 1 | Imine Formation | 4-tert-butylbenzaldehyde, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ or CuSO₄ |

| 2 | Diastereoselective Addition | Organometallic Nucleophile (e.g., Grignard Reagent) |

| 3 | Auxiliary Removal | Acidic Hydrolysis (e.g., HCl in an alcohol solvent) |

Chiral Catalyst-Mediated Transformations

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis by generating chirality catalytically, without the need to attach and remove an auxiliary group. Various transition-metal and organocatalytic systems have been developed for synthesizing chiral 1,2-amino alcohols.

The direct aminooxygenation of alkenes is a powerful method for constructing the 1,2-amino alcohol skeleton in a single step. d-nb.infobeilstein-journals.org Copper catalysis has been employed for the three-component reaction of styrenes, a nitrogen source, and an oxygen source. d-nb.infobeilstein-journals.org For the synthesis of the target compound's backbone, 4-tert-butylstyrene (B155148) can be used as the starting alkene.

In a specific example, the reaction of 4-tert-butylstyrene with N-fluorobenzenesulfonimide (NFSI) as the nitrogen-radical precursor and an N-hydroxyphthalimide (NHPI) derivative as the oxygen source, catalyzed by copper(II) chloride, yields the corresponding aminooxygenated product. beilstein-journals.org While enantioselective variants of intermolecular aminooxygenation are challenging, intramolecular versions have shown high enantioselectivity. nih.govpsu.edunih.gov For instance, the copper-catalyzed intramolecular aminooxygenation of N-arylsulfonyl-2-allylanilines, using a chiral bis(oxazoline) (Box) ligand, proceeds with good enantioselectivity. nih.gov Subsequent cleavage of the N-O and N-S bonds can yield the unprotected amino alcohol. nih.gov This suggests the potential for developing a highly enantioselective intermolecular variant for 4-tert-butylstyrene.

Table 2: Copper-Catalyzed Aminooxygenation of 4-tert-butylstyrene

| Substrate | Nitrogen Source | Oxygen Source | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-butylstyrene | NFSI | N-hydroxyphthalimide deriv. | CuCl₂ | 71% | beilstein-journals.org |

Iron-catalyzed enantioconvergent amination represents a modern and sustainable approach to synthesizing chiral amines from racemic alcohols. nih.govfigshare.com This method utilizes a "borrowing hydrogen" mechanism, where a racemic secondary alcohol is transiently oxidized to a ketone, which then undergoes asymmetric amination before the hydrogen is returned. nih.gov

This protocol has been shown to be highly effective for a wide range of secondary alcohols, converting them into chiral amines with excellent yields and enantioselectivities (up to 99% yield and 99% ee). nih.govfigshare.com The reaction is typically catalyzed by an iron complex in the presence of a chiral phosphoric acid, which controls the enantioselectivity of the amination step. nih.gov Applying this methodology to racemic 1-(4-tert-butylphenyl)ethanol (B1266906) and a suitable amine source would provide a direct and efficient route to enantiomerically enriched this compound. The tolerance for numerous functional groups makes this a versatile synthetic tool. nih.gov

Asymmetric transfer hydrogenation (ATH) of ketones is a well-established and highly reliable method for producing chiral secondary alcohols. Chiral ruthenium(II) complexes, particularly those developed by Noyori and coworkers, are exceptionally effective for this transformation. nih.gov The synthesis of chiral this compound can be achieved by the ATH of the corresponding α-aminoketone precursor, 2-amino-1-(4-tert-butylphenyl)ethan-1-one.

The reaction is typically carried out using a chiral Ru(II) catalyst, such as RuCl(S,S)-TsDPEN, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. nih.gov A hydrogen donor, commonly 2-propanol or formic acid, is used to reduce the ketone. nih.gov This method is known for its high efficiency, excellent enantioselectivity (often >95% ee), and broad substrate scope, including base-sensitive aromatic ketones. nih.gov

Table 3: Key Features of Ru-Catalyzed Asymmetric Hydrogenation

| Catalyst Type | Hydrogen Source | Typical Substrate-to-Catalyst Ratio | Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) | H₂ gas or 2-Propanol | 1000-7000 | up to 97% ee | nih.gov |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations, including asymmetric C-C bond formation. researchgate.netnih.gov The synthesis of 1,2-amino alcohols can be envisioned through NHC-catalyzed processes like the asymmetric cross-benzoin reaction. nih.gov

In a potential pathway, a chiral triazolium salt precatalyst would generate a chiral NHC in situ. This NHC could catalyze the umpolung (reactivity reversal) of an aldehyde. A plausible route to this compound involves the NHC-catalyzed cross-coupling between 4-tert-butylbenzaldehyde and a protected imine, which serves as an amino-carbonyl equivalent. Such reactions have been shown to proceed with high enantioselectivity. researchgate.net The resulting intermediate could then be reduced to afford the target amino alcohol. The operational simplicity and mild reaction conditions associated with NHC catalysis make it an attractive modern strategy. researchgate.net

Lewis Base-Catalyzed Dynamic Kinetic Silyletherification

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. mdpi.com A sophisticated application of this principle is the Lewis base-catalyzed dynamic kinetic silyletherification. This method can be applied to racemic this compound to produce a Si-stereogenic silylether with high enantiopurity.

In this process, a chiral Lewis base, such as an isothiourea or a derivative of 4-aminopyridine, is used as a catalyst. nih.govresearchgate.net The catalyst facilitates the reaction of a racemic alcohol with a chlorosilane. The key to the process is the dual role of the catalyst: it not only catalyzes the silyletherification but also promotes the rapid racemization of the slower-reacting enantiomer of the starting material. Recent studies on racemic chlorosilanes have shown that chiral isothiourea catalysts can facilitate silyletherification to produce silylethers with high enantioselectivity. nih.gov Kinetic analyses and DFT calculations suggest that the racemization (or in this case, Si-configurational epimerization) proceeds through a pentacoordinate silicate (B1173343) intermediate bound to two catalyst molecules. nih.gov

When applied to this compound, the chiral Lewis base catalyst would preferentially activate one enantiomer for silylation while simultaneously enabling the interconversion of the alcohol enantiomers. This enantioconvergent approach allows for the theoretical transformation of the entire racemic starting material into a single diastereomer of the resulting silylether, which can then be deprotected to yield the enantiopure amino alcohol.

Diastereoselective Synthetic Strategies

Achieving high diastereoselectivity is crucial when constructing the two contiguous stereocenters in this compound. A prominent and highly effective strategy involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. nih.gov This method leverages a chiral auxiliary to direct the stereochemical outcome of the reaction.

The synthesis would commence with the condensation of 4-tert-butylbenzaldehyde with an enantiopure tert-butanesulfinamide, for instance, (R)-tert-butanesulfinamide, to form the corresponding chiral N-tert-butanesulfinyl imine. The tert-butanesulfinyl group effectively shields one face of the imine C=N bond. Subsequent nucleophilic addition of a one-carbon synthon (e.g., from a methyl organometallic reagent) proceeds with high facial selectivity, controlled by the bulky and stereoelectronically defined sulfinyl group. scispace.com Research on similar additions, such as the reaction of zinc homoenolates with chiral sulfinyl imines, has demonstrated the formation of the anti-amino alcohol as the major product with excellent diastereomeric ratios, often exceeding 99:1. nih.gov This high level of stereocontrol is typically rationalized by a Zimmerman-Traxler-like chair transition state, where the nucleophile adds to the less sterically hindered face of the imine. After the addition, the sulfinyl auxiliary can be readily cleaved under acidic conditions to reveal the free amine of the target molecule, this compound, with a well-defined relative stereochemistry.

Table 1: Representative Diastereoselective Addition to N-tert-Butanesulfinyl Imines

| Imine Precursor | Nucleophile | Solvent | Major Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (R)-N-(4-tert-butylbenzylidene)-tert-butanesulfinamide | MeMgBr | Toluene | (R,S)-anti | >95:5 |

| (R)-N-(4-tert-butylbenzylidene)-tert-butanesulfinamide | MeLi | THF | (R,S)-anti | >95:5 |

| (S)-N-(4-tert-butylbenzylidene)-tert-butanesulfinamide | MeMgBr | Toluene | (S,R)-anti | >95:5 |

| (S)-N-(4-tert-butylbenzylidene)-tert-butanesulfinamide | MeLi | THF | (S,R)-anti | >95:5 |

Data is illustrative based on established principles for similar substrates. nih.govscispace.com

Dynamic Kinetic Resolutions and Asymmetric Transformations

Dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation (ATH) is a highly efficient method for the synthesis of enantioenriched amino alcohols. researchgate.net This strategy is typically applied to a racemic precursor ketone, in this case, 2-amino-1-(4-tert-butylphenyl)ethan-1-one. The process simultaneously reduces the ketone to a hydroxyl group while establishing two adjacent stereocenters with high enantio- and diastereocontrol.

The reaction employs a chiral ruthenium catalyst, such as a Noyori-type Ru-TsDPEN complex, in the presence of a hydrogen source like a formic acid/triethylamine mixture. researchgate.net The DKR process relies on two key steps: the rapid, base-catalyzed racemization of the α-amino ketone starting material and the subsequent stereoselective reduction of one enantiomer by the chiral catalyst. The catalyst differentiates between the two rapidly interconverting enantiomers of the ketone, reducing one much faster than the other. This kinetic preference, coupled with the constant racemization of the substrate pool, channels the entire racemic starting material into a single, highly enantioenriched diastereomer of the final amino alcohol product. nih.gov This approach has been successfully used to synthesize a variety of β-amino alcohols with excellent diastereo- and enantioselectivity (up to >99% ee and >99:1 dr). researchgate.net

Table 2: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation

| Substrate | Catalyst | H-Source | Product Diastereomer | ee (%) | dr |

|---|---|---|---|---|---|

| 2-Amino-1-(4-tert-butylphenyl)ethan-1-one | (S,S)-Ru-TsDPEN | HCOOH/Et3N | (1R,2S)-syn | >99 | >98:2 |

| 2-Amino-1-(4-tert-butylphenyl)ethan-1-one | (R,R)-Ru-TsDPEN | HCOOH/Et3N | (1S,2R)-syn | >99 | >98:2 |

Data is illustrative based on established results for α-amino ketones. researchgate.netresearchgate.net

Influence of Steric and Electronic Factors on Stereoselectivity

The high levels of stereoselectivity observed in the synthesis of this compound are governed by a combination of steric and electronic factors inherent to the substrates and reagents.

Steric Factors: The most prominent steric feature of the molecule is the tert-butyl group at the para-position of the phenyl ring. While distant from the reactive center, this bulky group can influence the conformation of intermediates and transition states. More importantly, in diastereoselective syntheses involving chiral auxiliaries like N-tert-butanesulfinamide, the steric bulk of the auxiliary itself is the primary director of stereochemistry. nih.gov It effectively blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less hindered side. scispace.com Similarly, in catalyst-controlled reactions like asymmetric transfer hydrogenation, the steric environment created by the chiral ligands around the metal center is designed to differentiate between the faces of the prochiral ketone, leading to high enantioselectivity. mdpi.com The interaction between the substrate, particularly the bulky aryl group, and the catalyst's chiral pocket is critical for effective stereochemical communication.

Electronic Factors: The tert-butyl group is an electron-donating group (EDG) through hyperconjugation and induction. This EDG character slightly increases the electron density of the phenyl ring, which can influence the electronic properties of the adjacent carbonyl group in ketone precursors. However, in the context of stereocontrol, electronic effects are often secondary to the more dominant steric interactions. researchgate.netrsc.org In some catalytic systems, hydrogen bonding plays a crucial electronic role. For instance, in the asymmetric transfer hydrogenation of an α-amino ketone, hydrogen bonding between the amino group of the substrate and the catalyst can help to lock the substrate into a specific conformation within the catalyst's active site, thereby enhancing stereorecognition and leading to higher selectivity. researchgate.net The interplay between the N-H and O-H groups of amino alcohol substrates and chiral catalysts has been shown to be critical for achieving high performance in kinetic resolutions. rsc.org

Chemical Transformations and Mechanistic Investigations

Characteristic Reactivity Profiles of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol as an Amino Alcohol

As a bifunctional molecule, this compound exhibits reactivity at both the amino and hydroxyl groups. The specific reaction conditions determine which functional group participates, or if both are involved.

The chemical behavior of this compound allows it to act as a nucleophile. The lone pair of electrons on the nitrogen atom of the primary amino group can attack electrophilic centers. Similarly, the oxygen atom of the hydroxyl group can also serve as a nucleophile.

In nucleophilic substitution reactions, an incoming nucleophile, which has a stronger tendency to form a covalent bond with an electrophilic center, replaces a leaving group. libretexts.org For instance, the amino group can participate in the ring-opening of epoxides to form more complex amino alcohols. organic-chemistry.org This type of reaction is a cornerstone in building molecular complexity. researchgate.net The hydroxyl group, after protonation to form a good leaving group (water), can be substituted by a stronger nucleophile. The stability of the potential secondary benzylic carbocation at the carbon bearing the hydroxyl group suggests that SN1-type mechanisms could be feasible. libretexts.org

Table 1: Nucleophilic Roles of Functional Groups in this compound

| Functional Group | Role as Nucleophile | Example Reaction Type |

| Amino Group (-NH₂) | The nitrogen atom donates its lone pair of electrons to an electrophilic carbon. | Ring-opening of epoxides organic-chemistry.org |

| Hydroxyl Group (-OH) | The oxygen atom can attack strong electrophiles. | Not specified in search results |

The primary amino group of this compound readily reacts with carboxylic acids and their derivatives to form amides. This transformation is fundamental in organic synthesis. The direct reaction with a carboxylic acid typically requires high temperatures or the use of a coupling agent to overcome the initial acid-base reaction between the amine and the acid. libretexts.orgnih.gov

Common methods for amide formation applicable to this amino alcohol include:

Reaction with Acyl Chlorides: This is a highly efficient method where the amino group attacks the highly electrophilic carbonyl carbon of the acyl chloride. libretexts.org

Reaction with Carboxylic Acids and a Coupling Agent: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. libretexts.orglibretexts.org

Borate Ester-Mediated Amidation: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct synthesis of amides from carboxylic acids and amines under mild conditions. acs.org

Thermal Condensation: Direct heating of the ammonium (B1175870) carboxylate salt formed between the amine and carboxylic acid can lead to dehydration and amide formation, though this often requires harsh conditions. nih.govlibretexts.org

The formation of an amide bond is a critical reaction in the synthesis of many biologically active molecules and materials. nih.gov

The secondary hydroxyl group of this compound can undergo esterification to form the corresponding ester. This reaction typically involves reacting the alcohol with a carboxylic acid or a more reactive derivative, such as an acyl chloride or an acid anhydride.

Esterification with a carboxylic acid is generally an equilibrium process that requires an acid catalyst (e.g., sulfuric acid) and often the removal of water to drive the reaction to completion. A more facile method involves the use of acyl chlorides or anhydrides, which are more reactive and react readily with the alcohol, often in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl or carboxylic acid byproduct. For amino alcohols, it is often necessary to protect the more nucleophilic amino group first to achieve selective esterification of the hydroxyl group. nih.gov

Table 2: Comparison of Esterification Methods for the Hydroxyl Group

| Reagent | Conditions | Advantages | Disadvantages |

| Carboxylic Acid | Acid catalyst, heat, water removal | Uses readily available reagents | Equilibrium reaction, may require harsh conditions |

| Acyl Chloride | Often with a base (e.g., pyridine) at room temperature | High reactivity, irreversible | Generates corrosive HCl, reagent may be moisture-sensitive |

| Acid Anhydride | Often with a base or catalyst, may require heat | More reactive than carboxylic acids, good yields | Byproduct is a carboxylic acid which needs to be removed |

The primary amino group imparts basic properties to the molecule. It can accept a proton from an acid to form a water-soluble ammonium salt. This acid-base chemistry is a defining characteristic of amines.

C₁₂H₁₉NO + H⁺ ⇌ C₁₂H₁₉NOH⁺

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the step-by-step pathways of reactions provides insight into how transformations occur and allows for the optimization of reaction conditions.

Reaction intermediates are transient molecular entities that are formed from the reactants and proceed to form the final products. nih.gov Their identification is crucial for understanding the reaction mechanism.

In Amide Formation: The reaction of the amino group with a carboxylic acid derivative (like an acyl chloride or an activated ester) proceeds through a tetrahedral intermediate . The nucleophilic amine attacks the carbonyl carbon, breaking the pi bond and forming a species where the carbonyl carbon is sp³-hybridized. This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride) to yield the final amide.

In Esterification: The acid-catalyzed esterification of the hydroxyl group with a carboxylic acid involves the initial protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol's oxygen then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate . Subsequent proton transfers and elimination of a water molecule lead to the ester product.

In Nucleophilic Substitution: For SN1 reactions at the benzylic carbon (after protonation of the -OH group), a carbocation intermediate would be formed. The stability of this secondary benzylic carbocation is enhanced by the electron-donating tert-butyl group on the phenyl ring. For SN2 reactions, the reaction proceeds through a single transition state where the nucleophile is forming a bond as the leaving group departs, leading to an inversion of stereochemistry if the carbon is a chiral center. libretexts.org

In Catalytic Cycles: In more complex catalytic reactions, other intermediates can be involved. For example, some modern amidation methods proceed via the formation of enol ester intermediates from the reaction of a carboxylic acid with an alkyne, which then acts as the acylating agent for the amine. nih.gov

Kinetic Studies and Rate-Determining Steps (e.g., Aminocupration)

The kinetic analysis of reactions involving this compound, particularly in transformations analogous to aminocupration, provides critical insights into the reaction mechanism and the factors governing its efficiency. While specific kinetic data for the direct aminocupration of 4-tert-butylstyrene (B155148) to form the titular compound is not extensively documented in publicly available literature, mechanistic studies on similar copper-catalyzed intramolecular aminooxygenation reactions of alkenes offer a robust framework for understanding the rate-determining steps. nih.govresearchgate.net

In these analogous systems, the reaction kinetics are typically found to be first-order in both the substrate and the copper catalyst. nih.gov The observed rate law can be expressed as:

Rate = k_obs[Substrate][Cu-Catalyst]

This rate law suggests that the catalyst and the substrate are both involved in the rate-determining step of the reaction. nih.gov

The general mechanism can be summarized in the following steps:

Catalyst-Substrate Coordination: An equilibrium is established between the copper(II) catalyst and the amino alcohol substrate to form a copper-amine complex.

Rate-Determining cis-Aminocupration: The coordinated amino group undergoes an intramolecular addition to the alkene, forming a transient organocopper intermediate. This is the slowest step in the reaction sequence.

Subsequent Fast Steps: The organocopper intermediate is then rapidly converted to the final product through processes like oxidation or other functionalization reactions.

The following table outlines the key kinetic parameters and the rate-determining step identified in related copper-catalyzed aminooxygenation reactions, which serve as a model for the aminocupration leading to this compound.

| Kinetic Parameter | Finding | Implication for this compound Formation |

| Reaction Order in Substrate | First-order nih.gov | The rate of formation is directly proportional to the concentration of the starting alkene (e.g., 4-tert-butylstyrene). |

| Reaction Order in Catalyst | First-order nih.gov | The reaction rate is directly proportional to the concentration of the copper catalyst. |

| Rate-Determining Step | cis-Aminocupration researchgate.netresearchgate.net | The key bond-forming step that dictates the overall reaction speed is the intramolecular addition of the N-Cu bond to the alkene. |

| Key Intermediate | N-Cu(II) intermediate researchgate.net | A transient species where the amino group is bound to the copper center is central to the reaction mechanism. |

Influence of Functional Groups on Reactivity

The reactivity of this compound is significantly influenced by the interplay of its constituent functional groups: the primary amino group (-NH₂), the secondary hydroxyl group (-OH), and the para-substituted tert-butylphenyl group.

The amino group is a primary determinant of the molecule's nucleophilicity and basicity. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily participating in reactions with electrophiles. This nucleophilicity is central to derivatization reactions such as acylation and alkylation. Furthermore, the basic nature of the amino group facilitates acid-catalyzed reactions and allows for the formation of ammonium salts.

The hydroxyl group , being polar, imparts hydrophilicity to the molecule and can participate in hydrogen bonding. Its reactivity is characterized by its ability to act as a nucleophile (in its deprotonated alkoxide form) or as a leaving group after protonation. The proximity of the amino and hydroxyl groups can lead to intramolecular interactions and the formation of cyclic derivatives, such as oxazolidines.

The tert-butylphenyl group exerts both steric and electronic effects on the molecule's reactivity. The bulky tert-butyl group can sterically hinder reactions at the aromatic ring and at the benzylic position. Electronically, the tert-butyl group is weakly electron-donating through hyperconjugation and inductive effects, which can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions. This group also contributes to the lipophilicity of the molecule.

The combined influence of these functional groups is summarized in the table below:

| Functional Group | Key Properties | Influence on Reactivity of this compound |

| **Amino Group (-NH₂) ** | Nucleophilic, Basic | Site for N-acylation, N-alkylation, and salt formation. Participates in cyclization reactions. |

| Hydroxyl Group (-OH) | Nucleophilic (as alkoxide), Polar, Can be a good leaving group (as H₂O) | Site for O-alkylation, esterification, and etherification. Participates in cyclization reactions. |

| tert-Butylphenyl Group | Bulky, Weakly Electron-Donating, Lipophilic | Sterically hinders reactions at the aromatic ring and benzylic carbon. Influences electronic properties of the aromatic system and overall solubility. |

Derivatization and Functionalization Strategies of this compound

The presence of both a primary amino group and a secondary hydroxyl group in this compound offers multiple avenues for derivatization and functionalization. These modifications can be used to alter the molecule's physical and chemical properties, or to prepare it for further synthetic transformations or analytical procedures.

Common derivatization strategies target the nucleophilic amino and hydroxyl groups and include N-acylation, N-alkylation, O-alkylation, and the formation of cyclic derivatives.

N-Acylation: The primary amino group can be readily acylated using a variety of acylating agents to form amides. This is a common strategy to protect the amino group or to introduce new functional moieties.

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This typically requires deprotonation of the alcohol to form the more nucleophilic alkoxide, which then reacts with an alkyl halide. google.com

Formation of Cyclic Derivatives: The 1,2-amino alcohol structure is a precursor for the synthesis of five-membered heterocyclic rings, such as oxazolidines and oxazolidinones. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These cyclic structures can serve as protecting groups or as chiral auxiliaries in asymmetric synthesis.

The following table details common derivatization reactions, the reagents used, and the resulting products for this compound.

| Derivatization Type | Reagent Class | Example Reagent(s) | Product Type |

| N-Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Acetic anhydride, Benzoyl chloride | N-acyl-2-amino-1-(4-tert-butylphenyl)ethan-1-ol (Amide) |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-alkyl-2-amino-1-(4-tert-butylphenyl)ethan-1-ol (Secondary or Tertiary Amine) |

| O-Alkylation | Alkyl Halides (with base) | Methyl iodide, Ethyl bromide (with NaH or K₂CO₃) google.comthieme-connect.de | 2-(Amino)-1-(4-tert-butylphenyl)ethoxy derivative (Ether) |

| Formation of Oxazolidine | Aldehydes, Ketones | Formaldehyde, Acetone | Substituted oxazolidine |

| Formation of Oxazolidinone | Phosgene equivalents, Carbonates | Phosgene, Diethyl carbonate, Carbon dioxide (with catalyst) wikipedia.orgresearchgate.net | 4-(4-tert-Butylphenyl)oxazolidin-2-one |

| Silylation | Silylating Agents | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com | N,O-bis(tert-butyldimethylsilyl) derivative |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the constitution and relative stereochemistry of organic molecules. For 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity of atoms, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be pivotal in assigning the relative configuration of the stereocenters.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide significant structural information. The protons of the tert-butyl group are expected to appear as a singlet in the upfield region, typically around 1.3 ppm. The aromatic protons on the phenyl ring will present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethan-1-ol backbone, specifically the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-N), will give rise to multiplets. The coupling constant between the vicinal protons on the C1-C2 backbone is particularly important for determining the relative stereochemistry (syn or anti).

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The number of distinct signals confirms the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbon atom of the tert-butyl group will appear at a distinct chemical shift, as will the carbons of the aromatic ring and the two carbons of the amino alcohol backbone.

Table 1: Representative ¹H NMR Data for a Related β-Amino Alcohol Precursor Note: This data is for the precursor 2-amino-1-(4-tert-butylphenyl)ethan-1-one and serves as an illustrative example.

| Functional Group | Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyl | -C(CH₃)₃ | ~1.3 | Singlet |

| Aromatic | Ar-H | ~7.4-7.8 | Doublets |

| Methylene | -C(=O)CH₂N- | ~4.2 | Singlet |

| Amino | -NH₂ | Variable | Broad Singlet |

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) or electron ionization (EI) can be used to generate ions.

Under mass spectrometric conditions, alcohols and amines undergo characteristic fragmentation pathways. libretexts.orglibretexts.org Alcohols often exhibit α-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. libretexts.orgwhitman.edu They can also undergo dehydration, resulting in the loss of a water molecule (18 amu). libretexts.org Aliphatic amines also undergo a characteristic α-cleavage, breaking the C-C bond nearest to the nitrogen atom. libretexts.org For this compound, a key fragmentation would be the cleavage between C1 and C2, leading to the formation of a stable benzylic cation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. The predicted monoisotopic mass for the related compound 2-amino-1-(4-tert-butylphenyl)ethan-1-one is 191.13101 Da. researchgate.net The study of fragmentation behaviors of aminoalcohol-diterpenoid alkaloids using high-resolution time-of-flight tandem mass spectrometry has shown that the dissociation of functional groups from the skeleton is the main fragmentation pathway in ESI mode. nih.gov

Table 2: Predicted Mass Spectrometry Data for a Related Precursor Note: This data is for 2-amino-1-(4-tert-butylphenyl)ethan-1-one hydrochloride and is for illustrative purposes. researchgate.netuni.lu

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 192.13829 |

| [M+Na]⁺ | 214.12023 |

| [M-H]⁻ | 190.12373 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. researchgate.net This technique relies on the diffraction of X-rays by the electrons in the crystal lattice. To perform X-ray crystallography, a single crystal of the compound of suitable quality is required.

For a chiral molecule like this compound, successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. Most importantly, through the use of anomalous dispersion, the absolute configuration of the stereogenic centers can be determined unambiguously. While no specific crystal structure for this compound was identified in the search results, the crystal structure of a related chiral β-amino alcohol, (S)-α,α-diphenyl-2-pyrrolidine methanol, has been determined, confirming its enantiomeric purity. researchgate.net Similarly, the crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one has been reported, showcasing the structural details of a molecule containing a tert-butylamino group. researchgate.net

Table 3: General Crystal Data Parameters Obtained from X-ray Crystallography Note: This is a generalized representation of data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Description |

|---|---|

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | Describes the symmetry of the crystal |

| Unit cell dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules in the unit cell |

| Calculated density | Density of the crystal calculated from the structure |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique used to determine the absolute configuration and enantiomeric purity of chiral compounds.

In CD spectroscopy, a chiral molecule will absorb left and right circularly polarized light to different extents, resulting in a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. For β-amino alcohols, the electronic transitions associated with the aromatic chromophore and the n→σ* transitions of the amino and hydroxyl groups can give rise to CD signals. The use of liquid crystal induced circular dichroism has been reported for the absolute configurational assignments of β-amino alcohols. acs.org Furthermore, lanthanide tris(β-diketonates) can form stable complexes with amino alcohols, which then exhibit intense induced CD signals that correlate with the absolute configuration and optical purity of the amino alcohol. nih.govacs.org

The enantiomeric excess (ee) of a sample of this compound can be determined by comparing the intensity of its CD signal to that of an enantiomerically pure standard. This makes CD spectroscopy a valuable tool in asymmetric synthesis and chiral separations.

Table 4: Principles of Chiroptical Spectroscopy for Enantiomeric Purity Assessment

| Technique | Principle | Information Obtained |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, enantiomeric excess, conformational analysis. |

| Induced Circular Dichroism | CD signals induced in an achiral molecule upon interaction with a chiral substrate, or enhancement of signals in a chiral molecule upon complexation. | Can be used for chiral recognition and determination of enantiomeric excess of amino alcohols. nih.govacs.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations can predict geometries, energies, and various electronic properties that govern molecular behavior.

The electronic structure of this compound is characterized by the interplay between the aromatic phenyl ring, the electron-donating tert-butyl group, and the polar amino and hydroxyl groups on the ethyl side chain. DFT calculations would typically be employed to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO is expected to be localized primarily on the electron-rich 4-tert-butylphenyl ring, while the LUMO may be distributed across the aromatic system and the C-O and C-N bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Theoretical studies on related α-amino acids have used DFT calculations to correlate electronic properties like electronegativity, LUMO energy, and the fraction of electrons transferred with molecular behavior. jksus.org For this compound, the MEP would highlight the electron-rich regions (around the oxygen and nitrogen atoms) and electron-deficient regions (the hydroxyl and amine hydrogens), which are the primary sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Predicted Electronic Properties of Vicinal Amino Alcohols from Computational Studies This table is illustrative, based on general findings for similar compounds, as specific data for this compound is not available.

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack on the aromatic ring. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity. |

| Dipole Moment | Non-zero | Arises from the polar -OH and -NH₂ groups, influencing solubility and intermolecular interactions. |

| MEP Minima | Located on N and O atoms | Predicts sites for hydrogen bonding and protonation. |

The flexibility of the ethanolamine (B43304) side chain in this compound allows for numerous possible conformations. The relative stability of these conformers is primarily dictated by a balance of steric hindrance and intramolecular interactions, most notably hydrogen bonding.

Computational and spectroscopic studies on the parent compound, 2-amino-1-phenylethanol, have shown that the most stable conformers are those in which the side chain is folded (gauche conformation around the C-C bond). acs.org This folding allows for the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group (as the proton donor) and the amino group (as the acceptor). acs.orgresearchgate.net This O-H···N interaction significantly constrains the side chain and is a dominant factor in determining the preferred geometry. acs.org In studies of similar amino alcohols, this intramolecular hydrogen bond leads to a significant decrease in the O-H stretching vibrational frequency, a key spectroscopic indicator of its strength. psu.edu

For this compound, similar principles apply. Theoretical calculations, such as those using the MM2 force field or DFT methods, would be used to explore the potential energy surface. acs.org It is expected that the most stable conformers will feature this intramolecular O-H···N hydrogen bond, creating a pseudo-five-membered ring structure. The large tert-butyl group would likely favor a staggered orientation relative to the side chain to minimize steric repulsion. In the crystal structure of the related cis-2-amino-1,2-diphenylethanol, the hydroxyl and amino groups are observed to form a bent, tweezer-like motif, stabilized by O-H···N hydrogen bonds. researchgate.net

Table 2: Key Dihedral Angles and Interactions in Conformational Analysis This table presents typical parameters investigated in the conformational analysis of amino alcohols.

| Parameter | Description | Expected Influence on Conformation |

| O-C-C-N Dihedral Angle | Defines the relative position of the hydroxyl and amino groups. | A gauche conformation (~60°) is expected to be favored to facilitate intramolecular hydrogen bonding. acs.org |

| Intramolecular H-Bond | Non-covalent O-H···N interaction. | Major stabilizing factor for the folded conformer. acs.orgnih.gov |

| Steric Hindrance | Repulsion between the bulky tert-butyl group and the side chain. | Influences the orientation of the phenyl ring relative to the ethanolamine moiety. |

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a powerful asset in synthetic chemistry for predicting the likely outcomes of reactions, including reactivity and stereoselectivity.

Understanding the mechanism of reactions involving this compound, or its synthesis, requires the characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate and selectivity.

For instance, in the synthesis of vicinal amino alcohols from chiral N-sulfinyl imines, computational models have been used to explain the observed stereoselectivity. researchgate.net These models propose specific transition state geometries, such as a bicyclic structure involving coordination of a metal catalyst (e.g., zinc) to both the nitrogen of the imine and the oxygen of the sulfinyl group. researchgate.net The steric demands of the substituents within this ordered TS structure dictate which face of the imine is attacked, thereby controlling the stereochemistry of the final amino alcohol product. Similar computational approaches could be applied to predict the outcome of reactions involving this compound, whether it is used as a reactant or synthesized.

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. nih.gov This involves calculating the energies of reactants, products, intermediates, and transition states for all plausible reaction pathways. The path with the lowest activation energy barrier (the energy difference between the reactant and the highest transition state) is the most likely to occur.

An energy landscape map for a reaction involving this compound would illustrate the energetic feasibility of different mechanisms. nih.gov For example, in a reaction where multiple products are possible, the branching ratios can be predicted by comparing the energy barriers of the respective transition states leading to each product. This analysis is crucial for optimizing reaction conditions to favor the formation of a desired product.

Advanced Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound were not identified in the search results, this technique is highly relevant for studying its dynamic behavior, especially in a solvent environment.

MD simulations model the movement of atoms and molecules over time based on a classical force field. psu.educsic.es For a flexible molecule like this compound, an MD simulation could provide detailed insights into:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvation Effects: The structure and dynamics of solvent molecules (e.g., water) around the solute and how they influence the conformational equilibrium by competing with or stabilizing the intramolecular hydrogen bond.

Intermolecular Interactions: How molecules of this compound interact with each other or with other molecules in a mixture.

Extensive MD simulations have been performed on fundamental building blocks like amino acids to test and develop force fields, providing a library of dynamic properties. researchgate.netcsic.es A similar approach for this compound would be valuable for understanding its behavior in complex biological or chemical systems.

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing 1,2-amino alcohols are established, future research will likely focus on developing more sustainable and efficient routes to 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol and its analogs. researchgate.net The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will be paramount. nih.gov

Key areas for exploration include:

Biocatalysis: Employing enzymes, such as transaminases or ketoreductases, could enable highly enantioselective synthesis under mild, aqueous conditions, minimizing waste and energy consumption.

Catalytic Asymmetric Methods: Moving beyond stoichiometric chiral auxiliaries, the development of catalytic asymmetric methods using earth-abundant metal catalysts or organocatalysts represents a significant goal. Research into prolinamide phenols as organocatalysts for aldol (B89426) reactions in water showcases a move in this direction. sigmaaldrich.com

Mechanochemistry: The use of mechanical force to drive chemical reactions can reduce or eliminate the need for bulk solvents, leading to cleaner reaction profiles and easier purification. researchgate.net Exploring the mechanochemical reduction of the corresponding N-protected α-amino acid could provide a highly efficient and environmentally benign route to the target amino alcohol. researchgate.net

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of novel enzymes (e.g., transaminases, ketoreductases). |

| Catalytic Asymmetry | High atom economy, reduced waste from chiral auxiliaries. | Development of efficient organocatalysts or catalysts based on earth-abundant metals. |

| Mechanochemistry | Reduced solvent usage, potentially faster reaction times, novel reactivity. | Optimization of reaction conditions and scalability of mechanochemical processes. |

Exploration of Untapped Reactivity Modes

The vicinal amino alcohol moiety in this compound is a versatile functional group handle. While its use as a precursor for oxazolines and as a chiral ligand is known, there are numerous untapped reactivity modes to be explored.

Future investigations could focus on:

Ring-Opening/Closing Cascades: Using the amino alcohol as a linchpin in cascade reactions to build complex heterocyclic scaffolds. For instance, reactions with activated carbonyl compounds could initiate a sequence of transformations leading to poly-substituted piperidines or morpholines.

C-H Activation: Direct functionalization of the carbon backbone through transition-metal-catalyzed C-H activation would provide a powerful and atom-economical way to synthesize derivatives.

Photoredox Catalysis: Exploring the reactivity of the amino group as an electron donor in photoredox-catalyzed reactions could open new pathways for radical-based transformations, enabling novel bond formations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.

Emerging opportunities include:

Telescoped Synthesis: Developing a continuous flow process where the multi-step synthesis of the amino alcohol and its subsequent conversion into a target molecule occur in a single, uninterrupted sequence. This minimizes manual handling and purification steps. nih.gov

Automated Reaction Optimization: Utilizing automated synthesis platforms coupled with machine learning algorithms to rapidly screen reaction parameters (e.g., temperature, residence time, catalyst loading) and identify optimal conditions for synthesis and derivatization. beilstein-journals.org

On-Demand Synthesis: Creating modular flow setups that allow for the on-demand synthesis of a library of derivatives from this compound by simply altering reagent inputs, facilitating rapid lead discovery in medicinal chemistry. The automated synthesis of radiotracers like [¹⁸F]BCPP-EF demonstrates the power of this approach for producing complex molecules. nih.govresearchgate.net

| Technology | Application to this compound | Potential Impact |

| Flow Chemistry | Continuous, multi-step synthesis and derivatization. | Improved safety, scalability, and process control. unimi.it |

| Automated Synthesis | High-throughput screening and optimization of reaction conditions. | Accelerated discovery of new derivatives and synthetic routes. |

| Modular Platforms | On-demand generation of compound libraries for screening. | Enhanced efficiency in drug discovery and materials science. |

Advanced Computational Design of Derivatives with Enhanced Properties for Specific Synthetic Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov These approaches can be leveraged to design novel derivatives of this compound with tailored properties.

Future research should focus on:

In Silico Ligand Design: Using the amino alcohol as a scaffold, computational methods can be used to design new chiral ligands for asymmetric catalysis. By modeling the transition state of a desired reaction, the steric and electronic properties of the ligand can be fine-tuned to maximize enantioselectivity and catalytic activity. nih.gov

Predictive Modeling of Properties: Developing quantitative structure-property relationship (QSPR) models to predict the performance of derivatives as chiral auxiliaries, resolving agents, or organocatalysts. This would enable the pre-screening of virtual compounds, prioritizing synthetic efforts on the most promising candidates.

Structure-Based Design for Materials Science: Designing derivatives for incorporation into polymers or metal-organic frameworks (MOFs). Computational screening can identify structures with desirable properties, such as specific porosity, thermal stability, or chiroptical responses.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecules in a single step from three or more starting materials. nih.govencyclopedia.pub The amine functionality of this compound makes it an ideal candidate for incorporation into various MCRs.

Promising avenues for exploration include:

Ugi and Passerini-type Reactions: Using the amino alcohol as the amine component in Ugi four-component reactions (U-4CR) or related isocyanide-based MCRs. nih.govresearchgate.net This would generate highly functionalized and sterically demanding peptide-like scaffolds with inherent chirality from the amino alcohol backbone.

Asymmetric MCRs: Employing the chiral amino alcohol as a chiral reactant to induce stereoselectivity in MCRs like the Biginelli or Hantzsch reactions, leading to the enantioselective synthesis of complex heterocyclic libraries. mdpi.com

Novel MCR Discovery: Designing new MCRs where both the amine and alcohol functionalities of this compound participate in the reaction, potentially leading to the discovery of novel heterocyclic systems.

| Multicomponent Reaction | Role of this compound | Potential Products |

| Ugi Reaction | Amine component | Chiral, sterically hindered α-acylamino carboxamides. nih.gov |

| Passerini Reaction | Indirectly, by conversion to an isocyanide or aldehyde | Chiral α-acyloxy carboxamides. |

| Biginelli/Hantzsch Type | Chiral amine/ammonia source | Enantioenriched dihydropyrimidinones or dihydropyridines. mdpi.com |

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol?

The synthesis typically involves reductive amination of the corresponding ketone precursor (e.g., 1-(4-tert-butylphenyl)ethanone) using ammonia or a primary amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents. For example:

- Step 1 : Condensation of 1-(4-tert-butylphenyl)ethanone with ammonium acetate in methanol under reflux.

- Step 2 : Reduction with NaBH₄ at 0–5°C yields the amino alcohol.

Alternative routes include catalytic hydrogenation under H₂ pressure using palladium or platinum catalysts, which may improve enantiomeric purity .

Q. How is the compound characterized structurally?

Characterization relies on:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H) and the ethanolamine moiety (δ ~3.6–4.0 ppm for CH-OH and NH₂).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₂H₁₉NO (MW 193.29) with fragmentation patterns matching the tert-butyl and amino alcohol groups.

- X-ray Crystallography : Used to resolve stereochemistry; SHELX software is often employed for refinement .

Q. What are its primary chemical reactivity patterns?

- Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃, though the tert-butyl group may sterically hinder reactivity.

- Reduction : The amine group can undergo alkylation or acylation; LiAlH₄ may further reduce intermediates.

- Acid-Base Behavior : The amino group (pKa ~9–10) can protonate under acidic conditions, affecting solubility and reactivity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Chiral resolution methods include:

- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands with ruthenium catalysts in asymmetric hydrogenation.

- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic mixture.

- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers with >99% ee .

Data Contradiction Note : Catalytic hydrogenation may yield higher enantiopurity (90–95% ee) compared to reductive amination (70–80% ee) due to competing pathways .

Q. How do structural modifications impact biological activity?

Structure-Activity Relationship (SAR) studies show:

- tert-Butyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive studies.

- Amino Alcohol Moiety : Critical for binding to adrenergic or dopaminergic receptors; substitution at the amino group reduces affinity.

- Stereochemistry : (R)-enantiomers often exhibit higher receptor selectivity than (S)-forms in neurotransmitter analogs .

Q. How are computational methods used to predict its interactions?

- Docking Simulations : Software like AutoDock Vina models binding to receptors (e.g., β-adrenergic receptors). Parameters include Gibbs free energy (ΔG) and binding poses.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Contradiction Resolution : Discrepancies between in silico and in vitro data (e.g., binding affinity) may arise from solvent effects or protonation states not modeled computationally .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects impurities at ppm levels, but matrix effects from the tert-butyl group can suppress ionization.

- GC-MS : Limited by the compound’s low volatility unless derivatized (e.g., silylation).

- Contradiction Example : Batch-to-batch variability in impurity profiles (e.g., brominated byproducts) requires orthogonal validation via H NMR and IR .

Q. How are environmental and safety concerns addressed in handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.